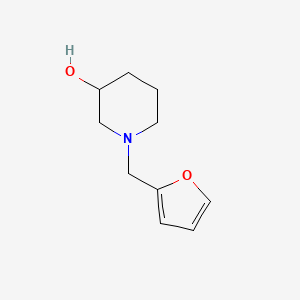

1-(Furan-2-ylmethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJYXVRJOWHGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298687 | |

| Record name | 1-(2-Furanylmethyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044770-17-3 | |

| Record name | 1-(2-Furanylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044770-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanylmethyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Furan and Piperidine Scaffolds in Contemporary Drug Discovery

The furan (B31954) and piperidine (B6355638) rings are considered "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets. researchgate.netnih.gov Their prevalence in a wide array of bioactive compounds and approved drugs underscores their importance in the development of new therapeutic agents. ijabbr.comnih.gov

The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is a key constituent in numerous pharmacologically active compounds. orientjchem.orgutripoli.edu.ly Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.org The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets, while its aromaticity can contribute to the metabolic stability and bioavailability of a molecule. ijabbr.com Furthermore, the furan nucleus can be readily functionalized, enabling the synthesis of a diverse range of derivatives. ijabbr.com

Similarly, the piperidine ring , a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds found in pharmaceuticals. researchgate.netnih.gov More than 70 FDA-approved drugs contain a piperidine moiety. enamine.net The introduction of a piperidine scaffold into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com Piperidine derivatives have demonstrated a wide range of therapeutic applications, acting as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. researchgate.net

The following table provides a summary of the diverse pharmacological activities associated with furan and piperidine derivatives:

| Scaffold | Associated Pharmacological Activities |

| Furan | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Analgesic, Antidepressant, Antihypertensive ijabbr.comutripoli.edu.ly |

| Piperidine | Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertensive, Analgesic, Anti-inflammatory, Anti-Alzheimer's, Antipsychotic researchgate.net |

Historical Context and Evolution of Analogous Bioactive Compounds

The journey of furan (B31954) and piperidine (B6355638) in medicinal chemistry has a rich history. The first furan derivative, 2-furoic acid, was described in 1780. wikipedia.org Since then, a multitude of furan-containing compounds have been synthesized and investigated for their therapeutic potential. ijabbr.com Early research focused on simple derivatives, but as synthetic methodologies advanced, more complex molecules incorporating the furan ring were developed, leading to drugs with improved efficacy and specificity. ijabbr.comresearchgate.net

The piperidine scaffold has an even longer history in drug synthesis, being a fundamental building block for a vast number of pharmaceuticals for many decades. nih.gov The evolution of piperidine-based drugs has seen a shift from broadly acting compounds to highly selective agents. This has been achieved through a deeper understanding of structure-activity relationships and the application of modern drug design principles, such as the development of chiral piperidine scaffolds to enhance target specificity and reduce off-target effects. thieme-connect.comthieme-connect.com

The development of hybrid molecules that combine these two important scaffolds represents a logical progression in the field. By linking the furan and piperidine moieties, medicinal chemists aim to create new chemical entities that may exhibit unique biological activities or improved pharmacological properties compared to compounds containing only one of these scaffolds.

Rationale for Investigating 1 Furan 2 Ylmethyl Piperidin 3 Ol As a Core Scaffold for Academic Research

Established Synthetic Pathways for the Core Piperidine-Furan Scaffolding

The construction of the this compound framework is typically achieved by connecting the pre-formed piperidine and furan moieties. A primary and highly efficient method for this is the reductive amination of furan-2-carbaldehyde (furfural) with piperidin-3-ol. This reaction forms the C-N bond of the tertiary amine, directly yielding the target scaffold. The piperidin-3-ol precursor can be synthesized through various methods, often involving the reduction of a corresponding pyridine (B92270) derivative. nih.gov

The synthesis of this compound is inherently a multi-step process, as the individual heterocyclic precursors must first be obtained. flinders.edu.au A common sequence involves the synthesis of piperidin-3-ol followed by its N-alkylation.

Step 1: Synthesis of Piperidin-3-ol A prevalent method for synthesizing the piperidine ring is the hydrogenation of a corresponding pyridine precursor. nih.gov For piperidin-3-ol, this involves the reduction of 3-hydroxypyridine. This transformation can be challenging due to the stability of the aromatic pyridine ring and often requires harsh conditions, such as high pressure and temperature, with transition metal catalysts. nih.gov

Step 2: Reductive Amination With piperidin-3-ol in hand, the final scaffold is assembled via reductive amination with furfural. This reaction proceeds in two stages: the initial formation of a hemiaminal intermediate, followed by its reduction to the final tertiary amine. Various reducing agents can be employed to effect this transformation under mild conditions.

The reaction conditions for these steps can be tailored to optimize yield and purity. Continuous-flow systems, for example, can offer enhanced control over reaction parameters and facilitate multi-step sequences. flinders.edu.ausyrris.jp

Table 1: Illustrative Multi-step Synthesis Conditions

| Step | Reaction | Reagents & Catalysts | Solvent | Conditions |

|---|---|---|---|---|

| 1 | Pyridine Reduction | 3-Hydroxypyridine, H₂, Rhodium(I) complex, Pinacol borane | Varies | Mild to harsh, depending on catalyst nih.gov |

| 2 | Reductive Amination | Piperidin-3-ol, Furan-2-carbaldehyde, Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, inert atmosphere |

Stereoselective Synthesis Considerations and Diastereoselectivity

The piperidin-3-ol ring contains a stereocenter at the C3 position. Furthermore, the substitution pattern on the ring means that this compound can exist as cis and trans diastereomers, depending on the relative orientation of the hydroxyl group and the C2/C6 substituents. The stereochemical outcome is often determined during the synthesis of the piperidine ring itself.

Highly diastereoselective products can be achieved through the dearomatization and hydrogenation of appropriately substituted pyridines. nih.gov For instance, catalytic hydrogenation of a pyridine precursor often leads to the cis product due to the delivery of hydrogen from the same face of the ring as directed by a coordinating group. nih.govwhiterose.ac.uk Conversely, accessing the trans diastereomer may require alternative strategies, such as epimerization or diastereoselective lithiation followed by trapping with an electrophile. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the reduction. nih.gov For example, the reduction of 2,3-dihydropyridinones can stereospecifically yield 4-hydroxy piperidine compounds. rsc.org

Strategies for N-Substitution and Ring Modifications of the Piperidine Moiety

The piperidine moiety is a versatile scaffold that allows for extensive modification to modulate its properties. ijnrd.org The introduction of the furan-2-ylmethyl group at the nitrogen atom is a key N-substitution. Beyond this, a variety of synthetic strategies can be employed to further functionalize the piperidine ring.

N-Substitution: While the title compound features an N-(furan-2-ylmethyl) group, alternative N-substituents can be introduced using similar reductive amination protocols with different aldehydes or through N-alkylation or N-arylation reactions. A general strategy for accessing N-arylpiperidines involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. chemrxiv.orgchemrxiv.org

Ring Functionalization: The carbon atoms of the piperidine ring can also be functionalized. For example, α-lithiation of N-protected piperidines allows for the introduction of substituents at the C2 or C6 positions. nih.gov This can be used to install groups that influence the conformation and biological activity of the molecule. rsc.org Ring-opening reactions, facilitated by photooxidation, can convert the cyclic amine into an acyclic amino-aldehyde, providing a pathway for deconstructive modification. researchgate.net

Approaches to Furan Ring Functionalization and Substitution

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic substitution than benzene. chemicalbook.comwikipedia.org This reactivity provides a powerful handle for modifying the furan portion of this compound.

Electrophilic attack preferentially occurs at the C5 position (the position adjacent to the oxygen and opposite the methylene (B1212753) bridge), as this leads to a more stable carbocation intermediate. chemicalbook.com Common electrophilic substitution reactions applicable to the furan ring include:

Bromination: Reaction with bromine can introduce a bromine atom at the 5-position. numberanalytics.com

Nitration: Furan can be nitrated using reagents like nitric acid in acetic anhydride (B1165640) to yield a 5-nitrofuran derivative. numberanalytics.com

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group. numberanalytics.com

These functionalization reactions open up avenues for further derivatization, such as cross-coupling reactions on a halogenated furan ring or conversion of a formyl group into other functionalities. It is important to note that the furan ring can be sensitive to strong acids, which may cause ring-opening. studysmarter.co.uk

Analytical Characterization Techniques for Structural Confirmation of the Compound and its Derivatives

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity, and stereochemistry.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A full suite of NMR experiments is used to assign all proton and carbon signals and confirm the connectivity of the this compound scaffold. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. The furan ring protons typically appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm). jmaterenvironsci.com The protons of the piperidine ring and the methylene bridge (N-CH₂) will appear in the upfield region (δ 1.5-4.0 ppm). chemicalbook.comhmdb.ca The proton on the carbon bearing the hydroxyl group (CH-OH) would also be found in this range.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The furan carbons resonate in the downfield region (δ 110-155 ppm), while the piperidine and methylene bridge carbons are found further upfield. youtube.comnih.govnp-mrd.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY and HSQC): Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) shows correlations between coupled protons, allowing for the mapping of proton-proton networks within the piperidine and furan rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the carbon signals based on the already assigned proton spectrum. researchgate.netnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan H5 | ~7.4 | Doublet |

| Furan H4 | ~6.3 | Doublet of doublets |

| Furan H3 | ~6.2 | Doublet |

| Methylene (N-CH₂) | ~3.6 | Singlet |

| Piperidine CH-OH | ~3.8 | Multiplet |

| Piperidine N-CH₂ (axial/equatorial) | 2.0 - 3.0 | Multiplets |

| Piperidine CH₂ (other) | 1.5 - 2.0 | Multiplets |

Note: Predicted values are estimates and can vary based on solvent and stereochemistry. chemicalbook.comrsc.orgresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C2 | ~152 |

| Furan C5 | ~142 |

| Furan C3 | ~110 |

| Furan C4 | ~108 |

| Piperidine C3 (CH-OH) | ~67 |

| Methylene (N-CH₂) | ~55 |

| Piperidine C2/C6 (N-CH₂) | ~54 / ~60 |

| Piperidine C4/C5 | ~20 - 35 |

Note: Predicted values are estimates and can vary based on solvent and stereochemistry. chemicalbook.comnih.govnp-mrd.org

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the piperidine and furan rings would appear in the 3000-2800 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is anticipated to be observed around 1150-1020 cm⁻¹. The furan ring would show characteristic peaks for C=C stretching around 1600-1500 cm⁻¹ and C-O-C stretching near 1015 cm⁻¹. The C-O stretching of the secondary alcohol would likely be found in the 1100-1000 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Hydroxyl |

| 2950-2850 | C-H Stretch | Piperidine Ring |

| 3120-3100 | C-H Stretch | Furan Ring |

| 1580, 1505 | C=C Stretch | Furan Ring |

| 1145 | C-N Stretch | Tertiary Amine |

| 1070 | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS, ESI/LC-MS, GC-MS)

Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 183. The fragmentation pattern would likely involve the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable furfuryl cation (m/z 81) or a piperidinyl fragment. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines. Loss of a water molecule (H₂O) from the molecular ion is another anticipated fragmentation due to the presence of the hydroxyl group. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 184 | [M+H]⁺ (Protonated Molecular Ion) |

| 165 | [M-H₂O]⁺ |

| 98 | [C₅H₁₀NO]⁺ |

Single Crystal X-ray Diffraction (XRD) Analysis

While no crystal structure for this compound has been reported, single crystal X-ray diffraction analysis would provide definitive proof of its three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The relative stereochemistry of the hydroxyl group at the C-3 position of the piperidine ring would be unambiguously established. The crystal packing would show intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture. For instance, studies on related N-substituted piperidin-4-one derivatives have confirmed the chair conformation of the piperidine ring and have detailed the various intermolecular interactions that stabilize the crystal lattice.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound, which is a fundamental confirmation of its purity and empirical formula. For this compound, with the molecular formula C₁₀H₁₅NO₂, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Analysis Data for C₁₀H₁₅NO₂

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 65.55% |

| Hydrogen | H | 1.01 | 8.25% |

| Nitrogen | N | 14.01 | 7.64% |

Evaluation of Antimicrobial Activities

The antimicrobial potential of furan-piperidine derivatives has been assessed against a range of pathogenic bacteria and fungi. Research has focused on how structural modifications to this core scaffold influence the spectrum and potency of activity.

Antifungal Spectrum and Potency (e.g., against Fusarium oxysporum)

Analogues of this compound, specifically a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, have been synthesized and evaluated for their antifungal properties. In these studies, the core structure is modified by attaching various substituents to the piperidine nitrogen.

The antifungal activity was tested against several fungal species, including Aspergillus niger, Aspergillus flavus, and Candida albicans. The results, measured as the zone of inhibition, indicate that the antifungal potency is highly dependent on the nature of the substituent on the piperidine ring. For instance, a derivative featuring a 2,4-dichlorobenzoyl group (Compound 7b ) demonstrated the highest activity against all tested fungal species. Another analogue with a 4-chlorobenzene-1-sulfonyl group (Compound 7l ) also showed notable antifungal efficacy. These findings suggest that the incorporation of specific halogenated aromatic moieties can significantly enhance the antifungal properties of the furan-piperidine scaffold.

Antibacterial Spectrum and Potency (e.g., against Escherichia coli, Bacillus subtilis)

The same series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole analogues was evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.

The in vitro testing revealed that several compounds exhibited potent to moderate activity. Specifically, derivatives with a 4-fluorobenzoyl group (Compound 7c ), a 4-nitrobenzoyl group (Compound 7g ), and a thiophene-2-carbonyl group (Compound 7k ) showed strong inhibition against E. coli, S. typhi, Micrococcus, and B. megaterium. The most significant broad-spectrum activity was observed in compounds 7b (2,4-dichlorobenzoyl derivative) and 7l (4-chlorobenzene-1-sulfonyl derivative), which were effective against all tested bacterial strains. This highlights the importance of the substituent on the piperidine nitrogen in defining the antibacterial potency and spectrum.

Antileishmanial Activity

Based on available scientific literature, no specific studies on the antileishmanial activity of this compound or its close analogues have been reported.

Antiparasitic Activity (e.g., against Trypanosoma cruzi, Plasmodium falciparum)

There is currently no published research detailing the in vitro or preclinical antiparasitic activity of this compound or its direct analogues against parasites such as Trypanosoma cruzi or Plasmodium falciparum.

Exploration of Anti-Inflammatory Effects

While furan-containing compounds, in general, have been investigated for anti-inflammatory properties, specific preclinical data on the anti-inflammatory effects of this compound or its close structural analogues are not available in the current body of scientific literature.

Assessment of Potential Anticholinesterase Activity

Investigations into the anticholinesterase activity of this compound and its direct analogues have not been reported in the available scientific literature. While other piperidine derivatives have been extensively studied as cholinesterase inhibitors, data specifically for this furan-substituted compound is lacking.

Investigations into Anticancer/Antiproliferative Mechanisms (In Vitro Cell Line Studies, e.g., U937 human histiocytic lymphoma cell line)

The combination of furan and piperidine moieties is a feature in a number of compounds investigated for their anticancer properties. Although specific studies on this compound are scarce, research on related structures provides a basis for its potential in this area.

Compounds incorporating a furan ring have demonstrated significant cytotoxic effects across various cancer cell lines. For instance, novel chalcone (B49325) derivatives containing a 3-(furan-2-yl)pyrazolyl moiety have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung carcinoma). nih.govd-nb.info In some cases, the presence of the furan group was found to enhance the anticancer activity. d-nb.info Further studies on (3-(furan-2-yl)pyrazol-4-yl)chalcones against the A549 lung cancer cell line have explored their pro-apoptotic effects.

The piperidine scaffold is also a well-established pharmacophore in the development of antiproliferative agents. nih.gov Synthetic amide alkaloid derivatives containing a piperidine ring have shown inhibitory activity against several human tumor cell lines. nih.gov Structure-activity relationship (SAR) studies have indicated that replacing an isobutylamino group with a piperidin-1-yl moiety can significantly improve cytotoxic activity. nih.gov

While direct testing on the U937 human histiocytic lymphoma cell line for this compound was not found, other heterocyclic compounds containing a piperazine (B1678402) (a related six-membered nitrogen heterocycle) have been evaluated against this cell line. For example, certain 1,2,4-triazole (B32235) derivatives with piperazine substituents were found to be potent against U937 cells.

The tables below summarize the antiproliferative activity of some furan and piperidine-containing analogues against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Furan-Containing Analogues This table is for illustrative purposes based on available data for furan analogues and does not represent this compound.

| Compound/Analogue Class | Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| [3-(Furan-2-yl)pyrazol-4-yl]chalcone | HepG2, MCF7, A549 | 85-100% inhibition at 100 µg/ml | d-nb.info |

Table 2: Antiproliferative Activity of Selected Piperidine-Containing Analogues This table is for illustrative purposes based on available data for piperidine analogues and does not represent this compound.

| Compound/Analogue Class | Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | IC50 = 4.94 µM | nih.gov |

Other Receptor and Enzyme Binding Studies (e.g., Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT2C), Dopamine (B1211576) Receptors (D1, D2, D4), Leucine-Rich Repeat Kinase 2 (LRRK2), RORc)

The structural framework of this compound suggests potential interactions with various receptors and enzymes, a hypothesis supported by studies on analogous compounds.

Serotonin and Dopamine Receptors: The piperidine and related piperazine scaffolds are core components of many ligands for monoaminergic neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. nih.gov The development of antipsychotic drugs has often targeted D2 and 5-HT2A receptors. google.com

Studies on N-substituted piperidine derivatives have identified compounds with high affinity and selectivity for human dopamine D4 receptors. nih.gov For example, certain 4-N-linked-heterocyclic piperidine derivatives have shown high affinity for hD4 (Ki of 5.2 nM) with significant selectivity over hD2 and hD3 receptors. nih.gov Similarly, piperazine scaffolds linked to an indazole moiety have been optimized as multi-target ligands for D2, 5-HT1A, and 5-HT2A receptors, which are considered beneficial for the treatment of schizophrenia. nih.gov The interactions of these ligands often involve the piperazine's phenyl group engaging in π–π stacking with aromatic residues like Phe and Trp in the receptor's binding pocket. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): LRRK2 has emerged as a significant target for therapies aimed at Parkinson's disease, with many inhibitors being developed. nih.gov While no direct data links this compound to LRRK2, the broader field of LRRK2 inhibitor design has encompassed a wide variety of heterocyclic structures. nih.gov The development of potent and selective LRRK2 inhibitors has been a major focus, with some small molecules showing brain penetrability. nih.govhilarispublisher.com However, a challenge with some ATP-competitive inhibitors is the induction of mislocalization of LRRK2, a side effect that researchers are working to overcome with strategies like allosteric inhibition. acs.org

Retinoid-related Orphan Receptor c (RORc): RORc is a nuclear hormone receptor and a key transcription factor in the differentiation of Th17 cells, making it a target for autoimmune diseases. nih.gov Modulators of RORc are sought to inhibit the activity of these cells. nih.gov The known modulators of RORc encompass a diverse range of chemical structures, and while furan-containing modulators have not been specifically highlighted in the provided search results, the vast chemical space being explored for RORc does not preclude the potential for such compounds to be active.

The table below presents binding data for some piperidine/piperazine analogues at serotonin and dopamine receptors.

Table 3: Binding Affinity of Selected Piperidine/Piperazine Analogues at Dopamine and Serotonin Receptors This table is for illustrative purposes based on available data for related analogues and does not represent this compound.

| Compound Class/Analogue | Receptor | Binding Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| 4-N-linked-heterocyclic piperidine derivative (Compound 13) | hD4 | 5.2 nM (Ki) | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating the Role of Piperidine (B6355638) Ring Substitutions on Biological Activity

General studies on piperidine-containing compounds indicate that substitutions on the piperidine ring can significantly modulate biological activity. ajchem-a.com For instance, the position and nature of substituents can influence binding affinity to target proteins, selectivity, and pharmacokinetic properties. The hydroxyl group at the 3-position of the piperidine ring in 1-(Furan-2-ylmethyl)piperidin-3-ol is a key feature. In other molecular contexts, the position of a hydroxyl group on a piperidine ring has been shown to be critical for activity, with para-substitutions sometimes being preferable to meta-substitutions and the presence of the hydroxyl function itself enhancing inhibitory effects. nih.gov However, without specific studies on this compound, the precise impact of moving the hydroxyl group to the 2- or 4-position, or its substitution with other functional groups (e.g., amino, carboxyl, or alkyl groups), remains speculative.

Impact of Furan (B31954) Ring Modifications and Furan-Piperidine Linkage on Pharmacological Profiles

The furan ring itself is amenable to various modifications that could influence the pharmacological profile. The introduction of substituents on the furan ring can alter its electronic properties and steric profile, thereby affecting interactions with biological targets. ijabbr.comijabbr.com For example, the addition of electron-withdrawing or electron-donating groups could modulate the reactivity and binding capabilities of the entire molecule. nih.gov

Furthermore, the methylene (B1212753) linker connecting the furan and piperidine rings is a critical element. Altering the length of this linker, introducing rigidity (e.g., through double or triple bonds), or replacing it with other functional groups (e.g., an amide or sulfonamide) would undoubtedly change the spatial relationship between the two ring systems and, consequently, the compound's biological activity. However, specific research data detailing these modifications for this compound are not available.

Influence of Specific Functional Groups and Their Positions on Compound Potency and Selectivity

The potency and selectivity of a compound are intrinsically linked to the presence and positioning of specific functional groups. The hydroxyl group on the piperidine ring and the oxygen heteroatom in the furan ring of this compound are expected to act as hydrogen bond acceptors or donors, which are critical for molecular recognition at a receptor or enzyme active site.

Identification of Key Pharmacophoric Features for Target Protein Interactions

A pharmacophore model for a compound describes the essential spatial arrangement of features that are necessary for biological activity. For this compound, the key pharmacophoric features would likely include:

The furan ring as a hydrophobic and aromatic feature, with the oxygen atom acting as a hydrogen bond acceptor.

The piperidine ring, providing a three-dimensional scaffold and a basic nitrogen atom that could be protonated at physiological pH, leading to ionic interactions.

The hydroxyl group on the piperidine ring, acting as a hydrogen bond donor and/or acceptor.

The specific spatial distance and orientation between these features, dictated by the methylene linker.

The identification and validation of these pharmacophoric features would require the synthesis and biological testing of a series of analogues, followed by computational modeling. This would allow for the development of a predictive pharmacophore model to guide the design of new, more potent, and selective compounds. Unfortunately, such specific studies for this compound are not present in the public scientific literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 1-(Furan-2-ylmethyl)piperidin-3-ol, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its optimized molecular geometry. This involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional conformation of the molecule. Such studies on related furan-piperidine structures have been performed to provide insights into their structural stability and electronic properties. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a potential drug and its biological target. For this compound, simulations would involve docking the molecule into the active site of a specific protein target to predict its binding energy (often given in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking with amino acid residues. ijper.org Studies on similar furan (B31954) derivatives have used this method to screen for potential inhibitors of various enzymes. ijper.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy, charge transfer)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govscirp.org A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, indicating potential for significant intramolecular charge transfer. nih.gov For this compound, this analysis would calculate the energies of the HOMO and LUMO, their energy gap, and visualize the electron density distribution in these orbitals to predict regions susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. acadpubl.eu It provides a detailed picture of the bonding and electronic structure by analyzing interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the stabilization energies associated with these interactions, helping to understand the stability conferred by intramolecular charge delocalization from, for example, lone pairs on oxygen or nitrogen atoms to adjacent anti-bonding orbitals. acadpubl.euresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It uses a color-coded map to indicate regions of negative electrostatic potential (typically shown in red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net An MEP map of this compound would identify the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and electrophilic interaction.

In silico ADMET Prediction for Drug-Likeness and Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and drug-like properties of a compound. These predictions are valuable in early-stage drug discovery to filter out candidates with poor profiles. For this compound, ADMET prediction tools would assess parameters such as its predicted intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and adherence to empirical rules for drug-likeness (like Lipinski's Rule of Five). researchgate.netresearchgate.net

Future Perspectives and Research Directions

Design and Synthesis of Novel Analogues with Enhanced Biological Potency and Improved Selectivity

The development of new analogues of 1-(Furan-2-ylmethyl)piperidin-3-ol is a key area for future research, aiming to enhance its biological activity and selectivity towards specific targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect its biological properties. researchgate.net

Key areas for modification include:

Substitution on the Furan (B31954) Ring: Introducing various substituents on the furan ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as the introduction of substituents or changes in ring size, can influence the compound's conformation and binding affinity. For instance, introducing unsaturation in the piperidine ring has been shown to increase potency in some cases. dndi.org

Varying the Linker: The methylene (B1212753) linker connecting the furan and piperidine rings can be modified in terms of length and flexibility, which could optimize the orientation of the two ring systems for better target engagement.

The synthesis of these new analogues will require the development of efficient and versatile synthetic routes. Multi-component reactions and the use of novel catalytic systems are expected to play a significant role in the streamlined production of a diverse library of derivatives for biological screening. nih.gov

Table 1: Potential Modifications for Analogue Design

| Molecular Scaffold | Potential Modification Sites | Desired Outcome |

| Furan Ring | Positions 3, 4, and 5 | Enhanced potency, improved selectivity, altered pharmacokinetic properties |

| Piperidine Ring | Nitrogen atom, Carbon atoms 2, 4, 5, and 6 | Increased binding affinity, reduced off-target effects, improved ADMET profile |

| Methylene Linker | Length, rigidity, and chemical nature | Optimized spatial orientation of furan and piperidine moieties for target interaction |

Exploration of New Therapeutic Avenues and Biological Targets Beyond Current Findings

While the initial biological activities of this compound and its derivatives may be known, there is significant potential for discovering new therapeutic applications. The furan moiety is associated with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lyderpharmachemica.comijabbr.com Similarly, piperidine-containing compounds have shown efficacy against various diseases. nih.govnih.gov

Future research should focus on screening this compound and its analogues against a broad panel of biological targets to uncover novel activities. This could involve high-throughput screening campaigns against various enzymes, receptors, and ion channels implicated in different disease areas. The identification of new biological targets will open up new avenues for drug development and could lead to first-in-class medicines.

Advanced Mechanistic Studies at the Cellular and Molecular Level

A deep understanding of the mechanism of action is crucial for the successful development of any therapeutic agent. For this compound, future research should delve into its molecular and cellular effects to elucidate how it exerts its biological activity.

This will involve a combination of experimental and computational approaches:

Target Identification and Validation: Identifying the specific protein(s) that this compound interacts with is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Binding Site Characterization: Once a target is identified, determining the precise binding site and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) is essential. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways will provide a comprehensive understanding of the compound's mechanism of action.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode and dynamics of the compound with its target protein. nih.gov

Integration of Cheminformatics and Artificial Intelligence Approaches in Lead Optimization and De Novo Design

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery. preprints.orgpreprints.org These computational tools can significantly accelerate the process of lead optimization and facilitate the design of entirely new molecules with desired properties.

For this compound, AI and machine learning (ML) can be applied in several ways:

Predictive Modeling: AI/ML models can be trained on existing data to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.

Lead Optimization: Generative AI algorithms can be used to explore the chemical space around the this compound scaffold and suggest novel modifications that are likely to improve its properties. frontiersin.orgarxiv.org These methods can help overcome creative blocks and identify non-intuitive structural changes that lead to better drug candidates.

De Novo Design: Generative models can also be used for de novo drug design, creating entirely new molecular structures that are predicted to be active against a specific target. frontiersin.orgnih.gov This approach has the potential to identify novel chemical scaffolds with unique mechanisms of action.

Table 2: Application of AI/Cheminformatics in Drug Discovery

| Application Area | Technique | Expected Outcome |

| Hit-to-Lead | Predictive ADMET modeling, QSAR analysis | Prioritization of compounds with favorable drug-like properties |

| Lead Optimization | Generative AI, Free energy perturbation (FEP) | Design of analogues with enhanced potency and selectivity |

| De Novo Design | Deep learning, Reinforcement learning | Discovery of novel scaffolds with desired biological activity |

Development of Green Chemistry Approaches for Sustainable Synthesis of this compound and its Derivatives

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. researchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itnih.gov

Future research on the synthesis of this compound and its derivatives should incorporate green chemistry principles:

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the furan and piperidine rings would be a significant step towards sustainability. rsc.org

Catalytic Methods: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste generation. nih.gov

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key aspect of green chemistry. nih.gov

Continuous Flow Synthesis: Continuous manufacturing processes can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.net

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective medicines while adhering to the principles of sustainability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(Furan-2-ylmethyl)piperidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Microwave-assisted synthesis (e.g., 120°C for 2 hours in acetonitrile) significantly improves yield and reduces reaction time compared to conventional heating . Purification via flash chromatography (e.g., 5% EtOAc/CH₂Cl₂) is effective for isolating the product. Key steps include:

- Selection of furan-containing alkyl halides as starting materials.

- Optimization of solvent polarity and temperature to minimize side reactions.

- Use of catalytic bases (e.g., i-Pr₂NEt) to enhance nucleophilicity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidine ring conformation and furan methyl connectivity. For stereochemical analysis, NOESY can resolve spatial proximity of hydroxyl and furan groups.

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally analogous piperidin-3-ol derivatives .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence biological target selectivity (e.g., sphingosine kinase 1 vs. 2)?

- Methodological Answer :

- Positional isomerism of the hydroxyl group (3-OH vs. 4-OH) drastically alters enzyme selectivity. For example, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) shows 6.1-fold selectivity for SK1 over SK2, while its 4-OH analog (RB-005) achieves 15.0-fold selectivity .

- Table : Selectivity Data for Piperidin-3-ol Derivatives

| Compound | SK1 Selectivity (Fold) | Key Structural Feature |

|---|---|---|

| RB-005 | 15.0 | 4-OH, phenethyl linker |

| RB-019 | 6.1 | 3-OH, phenethyl linker |

- Strategy : Introduce bulky substituents (e.g., ann-octylphenyl) to enhance SK1 binding via hydrophobic interactions.

Q. What integrated in silico and in vitro approaches predict metabolic stability and guide experimental design?

- Methodological Answer :

- In silico tools : Use software like SwissADME to predict CYP450 metabolism and blood-brain barrier permeability. For example, a related piperidin-3-ol derivative showed favorable CNS penetration due to optimal logP (~2.0) .

- In vitro models : Primary astrocytes or hepatocyte assays validate metabolic pathways (e.g., glucuronidation). Combine with LC-MS/MS to identify major metabolites .

Q. How can researchers resolve contradictions in reported biological activities of piperidin-3-ol analogs?

- Methodological Answer :

- Systematic SAR studies : Compare substituent effects (e.g., furan vs. phenyl groups) across standardized assays.

- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. primary neurons) and incubation times.

- Case study : Discrepancies in anticonvulsant activity of N-[(phenoxyethoxy)ethyl] derivatives were resolved by correlating in silico metabolism predictions with in vivo efficacy .

Q. What strategies enhance blood-brain barrier (BBB) permeability for CNS-targeted piperidin-3-ol derivatives?

- Methodological Answer :

- Structural modifications : Reduce hydrogen bond donors (e.g., methyl ether protection of the 3-OH group).

- Prodrug design : Convert the hydroxyl group to esters for passive diffusion, followed by enzymatic hydrolysis in the brain.

- In silico screening : Prioritize compounds with polar surface area <80 Ų and logP 1–3 .

Data Contradiction Analysis

Q. Why do structurally similar piperidin-3-ol derivatives exhibit divergent pharmacological profiles?

- Methodological Answer :

- Electronic effects : The electron-rich furan moiety in this compound may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronate esters) compared to phenyl analogs .

- Steric hindrance : Bulky substituents near the hydroxyl group can block metabolic oxidation, improving stability.

- Case study : A 2-carbon tether in RB-019 improved SK1 selectivity by 6.1-fold, whereas a 3-carbon linker reduced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.